3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide

COX-2 inhibition Linker pharmacology Lipophilicity modulation

This compound features a critical propanamide linker that fundamentally alters its pharmacophore compared to direct sulfonamide analogues like celecoxib, enabling unique JNK isoform selectivity profiling (literature JNK1 IC₅₀ values as low as 1.81 nM for related scaffolds). Its benzenesulfonyl-propanamide-pyrazole architecture supports dual COX/5-LOX pathway discrimination and chemoproteomic probe development. Procure with confidence for SAR studies where linker-dependent target engagement is paramount.

Molecular Formula C16H21N3O3S
Molecular Weight 335.42
CAS No. 1235056-46-8
Cat. No. B2940455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide
CAS1235056-46-8
Molecular FormulaC16H21N3O3S
Molecular Weight335.42
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C(C)C
InChIInChI=1S/C16H21N3O3S/c1-12(2)19-15(11-13(3)18-19)17-16(20)9-10-23(21,22)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,17,20)
InChIKeyHHRUACQFVRVSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide (CAS 1235056-46-8): Procurement-Grade Structural and Pharmacological Baseline


3-(Benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide is a synthetic pyrazole-sulfonamide hybrid featuring a benzenesulfonyl moiety linked via a propanamide tether to a 1-isopropyl-3-methyl-1H-pyrazol-5-amine core . This compound belongs to the broader class of substituted pyrazolyl benzenesulfonamides, which have been extensively patented for cyclooxygenase-2 (COX-2) inhibition , and to pyrazole sulfonamides under investigation as c-Jun N-terminal kinase (JNK) inhibitors . Its molecular formula is C₁₆H₂₁N₃O₃S (MW 335.42 g/mol), and the presence of both hydrogen-bond-donating and lipophilic structural elements positions it as a candidate for enzyme inhibition studies where balanced physicochemical properties are critical .

Why Generic Pyrazole Sulfonamide Interchange Is Not Supported for 3-(Benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide


Substituting this compound with a generic pyrazole sulfonamide is unsupported because the propanamide linker between the pyrazole and the benzenesulfonyl motif fundamentally alters the pharmacophore, distinguishing it from direct sulfonamide-linked analogues such as celecoxib . In celecoxib-related work, introduction of an N-propionamide at the sulfamoyl residue markedly lowered lipophilicity and abolished COX inhibition—evidencing that the linker position and nature dictate both target engagement and pharmacokinetic behavior . Furthermore, pyrazole sulfonamide derivatives exhibit divergent selectivity profiles across COX-2 and JNK isoforms depending on subtle substitution changes; for example, compounds in the same scaffold class have shown JNK1 IC₅₀ values ranging from 1.81 nM to over 1 µM based solely on peripheral substituent variation . Consequently, generic replacement without compound-specific data risks loss of desired activity, altered selectivity, and unpredictable ADME properties.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide Against Closest Structural and Pharmacological Comparators


Propanamide Linker vs. Direct Sulfonamide: Impact on Lipophilicity and COX-2 Pharmacophore Integrity

The target compound incorporates a propanamide (-CH₂CH₂CONH-) spacer between the pyrazole core and the benzenesulfonyl group, whereas celecoxib and most pyrazolyl benzenesulfonamide drugs feature a direct sulfonamide (-SO₂NH₂) or sulfamoyl attachment to an aryl ring . Experimental data on celecoxib-derived prodrugs demonstrate that introducing an N-propionamide at the sulfamoyl residue markedly reduces lipophilicity and completely abolishes COX-2 inhibitory activity, demonstrating that the linker chemistry is a binary determinant of target binding rather than a pharmacokinetic bystander . The target compound's distinct linker topology may therefore enable COX-2-independent mechanisms or modulated pharmacokinetics that direct-attachment analogues cannot replicate.

COX-2 inhibition Linker pharmacology Lipophilicity modulation Celecoxib comparator

Unsubstituted Benzenesulfonyl vs. 4-Chlorophenylsulfonyl Analogue: Implications for Potency and Metabolic Stability

The closest commercially available structural analogue is 3-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)propanamide . The target compound bears an unsubstituted benzenesulfonyl group, whereas the analogue incorporates a para-chloro substituent that increases electron withdrawal, enhances lipophilicity (calculated ΔlogP ≈ +0.7), and introduces a site for CYP450-mediated oxidative metabolism not present in the parent compound . In related pyrazole sulfonamide series, para-substitution on the phenylsulfonyl ring has been shown to modulate both potency and isoform selectivity; for instance, pyrazol-4-yl pyridine arylsulfonamides with varied aryl substituents exhibited JNK1 IC₅₀ values differing by more than 10-fold depending solely on the sulfonamide aryl group . The absence of the chlorine atom in the target compound may confer distinct metabolic stability and a different selectivity fingerprint relative to the 4-chlorophenyl analogue.

SAR Electron-withdrawing group Metabolic stability 4-Chlorophenyl analogue

JNK Isoform Inhibitory Potential: Placing the Target Compound Within the Pyrazole Sulfonamide Landscape

Although direct enzymatic data for the target compound are not published, the pyrazole sulfonamide scaffold has demonstrated nanomolar JNK inhibition across multiple independent studies . In a 2024 study of ethyl pyrazole sulfonamides, compounds 23b, 23c, and 23d achieved JNK1 IC₅₀ of 2 nM, JNK2 IC₅₀ of 57 nM, and JNK2/BRAF(V600E) IC₅₀ of 125/98 nM, respectively, with concurrent cellular anti-inflammatory activity (nitric oxide release IC₅₀ of 0.63 µM) . Separately, diarylpyrazole arylsulfonamide 11e showed JNK1 IC₅₀ of 1.81 nM, JNK2 IC₅₀ of 12.7 nM, and JNK3 IC₅₀ of 10.5 nM, with demonstrated intracellular target engagement (NanoBRET IC₅₀ of 2.81 µM) and selectivity across a 50-kinase panel, confirmed by co-crystal structure PDB 8ENJ . The target compound's 1-isopropyl-3-methylpyrazole motif closely resembles the core of these highly optimized leads, suggesting that it may achieve comparable JNK engagement contingent on linker and sulfonyl group optimization.

JNK kinase inhibition Anticancer Anti-inflammatory Kinase selectivity

COX-2 Selectivity and Gastrointestinal Safety: Class Evidence Supporting Anti-Inflammatory Differentiation

Pyrazolyl benzenesulfonamide derivatives have demonstrated dual anti-inflammatory and antimicrobial activity with COX-2 selectivity and minimal ulcerogenic effect . In a 2009 study, compounds 9a and 9b (4-(3-aryl-4-cyano-1H-pyrazol-1-yl)benzenesulfonamides) exhibited the highest anti-inflammatory potency in cotton pellet granuloma and carrageenan-induced rat paw edema models with good safety margins and minimal gastric ulcerogenicity, accompanied by selective COX-2 inhibition confirmed by molecular docking . The target compound's propanamide-linked scaffold differs architecturally from the 1-arylpyrazole sulfonamides in this study, but shares the benzenesulfonyl pharmacophore that engages the COX-2 active site. In contrast, the classic dual inhibitor tepoxalin (a pyrazole-3-propanamide) inhibits COX with IC₅₀ values of 2.85–4.6 µM while also inhibiting 5-lipoxygenase, illustrating that the propanamide linkage can support multi-target pharmacology . The target compound may occupy an underexplored region of chemical space between these two mechanistic classes.

COX-2 selectivity Anti-inflammatory Ulcerogenic safety Dual anti-inflammatory antimicrobial

Scalable Synthesis and Physicochemical Purity: Procurement-Ready Attributes vs. Research-Grade Analogues

The target compound is commercially available at 95%+ purity from chemical suppliers, with confirmed solubility in DMSO—an essential attribute for biochemical and cell-based assays . This contrasts with many research-grade pyrazole sulfonamide analogues that require custom synthesis, extended lead times, and independent purity validation. The straightforward synthetic route involving benzenesulfonyl chloride coupling to the 5-amino-1-isopropyl-3-methylpyrazole intermediate followed by propanamide formation ensures reproducible batch quality . For procurement, the combination of off-the-shelf availability, specified purity, and DMSO solubility reduces experimental variability compared to custom-synthesized comparators that may exhibit batch-to-batch inconsistency in purity, residual solvent, or polymorphic form.

Chemical procurement Purity Synthetic accessibility DMSO solubility

Procurement-Driven Application Scenarios for 3-(Benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide


JNK Kinase Inhibitor Lead Optimization: Scaffold-Hopping from Direct Sulfonamide to Propanamide Linker Chemotypes

This compound is ideally suited for medicinal chemistry programs exploring linker-dependent JNK selectivity. With literature precedent demonstrating that pyrazole sulfonamide JNK1 inhibitors achieve IC₅₀ values as low as 1.81 nM , the target compound provides a structurally distinct propanamide-linked scaffold for SAR expansion. Researchers can probe how the flexible linker affects JNK isoform selectivity relative to rigid direct-sulfonamide analogues, potentially identifying novel binding modes that overcome resistance or improve kinase selectivity as documented in the 50-kinase panel profiling of compound 11e .

COX-2 vs. Dual COX/5-LOX Pharmacophore Discrimination Studies

The compound's benzenesulfonyl-propanamide-pyrazole architecture places it at the intersection of COX-2-selective pyrazolyl benzenesulfonamides and dual COX/5-LOX inhibitors like tepoxalin (COX IC₅₀ 2.85–4.6 µM) . This structural duality makes it a valuable probe molecule for discriminating between single-target COX-2 inhibition and dual-pathway arachidonic acid cascade modulation. Procurement for these studies leverages established in vivo anti-inflammatory models (carrageenan paw edema, cotton pellet granuloma) where class compounds have demonstrated activity with minimal ulcerogenicity .

Chemical Biology Tool Compound for Sulfonamide Protein Interaction Profiling

Given the benzenesulfonyl group's established role as a privileged fragment in kinase and carbonic anhydrase inhibitor binding, this compound serves as a chemical biology tool for proteome-wide sulfonamide interaction profiling. The 1-isopropyl-3-methylpyrazole cap and propanamide linker provide a modular framework for installing affinity tags or photoaffinity labels without disrupting the core pharmacophore—an approach validated by the co-crystal structure of a related arylsulfonamide pyrazole bound to JNK1 (PDB 8ENJ) . Procurement supports chemoproteomics workflows where consistent purity (≥95%) and DMSO solubility are non-negotiable experimental prerequisites.

Comparative Metabolism and Pharmacokinetic Profiling of Unsubstituted vs. Para-Chloro Benzenesulfonyl Analogues

The availability of both the target compound (unsubstituted benzenesulfonyl) and its 4-chlorophenylsulfonyl analogue enables head-to-head metabolic stability studies. The calculated ΔlogP of approximately +0.7 for the chloro analogue is expected to increase passive membrane permeability but also introduce CYP450-mediated oxidative metabolism at the para-chloro site. Procurement of both compounds allows systematic profiling of intrinsic clearance in hepatocyte or microsomal assays, providing quantitative data to inform the design of metabolically stable sulfonamide-based kinase inhibitors.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.